molecular formula C18H32N2O4 B8190038 ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylate

ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylate

Cat. No.: B8190038
M. Wt: 340.5 g/mol
InChI Key: XVGAIUQGUPGMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,4’]Bipiperidinyl-3,1’-dicarboxylic acid 1’-tert-butyl ester 3-ethyl ester is a synthetic organic compound with the molecular formula C18H32N2O4. It is characterized by the presence of two piperidine rings connected via a single bond, with ester functional groups attached to the nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4’]Bipiperidinyl-3,1’-dicarboxylic acid 1’-tert-butyl ester 3-ethyl ester typically involves the esterification of bipiperidine derivatives. One common method includes the reaction of bipiperidine with tert-butyl chloroformate and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1,4’]Bipiperidinyl-3,1’-dicarboxylic acid 1’-tert-butyl ester 3-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or esters.

Scientific Research Applications

[1,4’]Bipiperidinyl-3,1’-dicarboxylic acid 1’-tert-butyl ester 3-ethyl ester is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1,4’]Bipiperidinyl-3,1’-dicarboxylic acid 1’-tert-butyl ester 3-ethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1,4’]Bipiperidinyl-3,1’-dicarboxylic acid 1’-tert-butyl ester 3-ethyl ester is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.

Biological Activity

Ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:
The compound features a piperidine core with various substituents that contribute to its biological activity. The presence of the tert-butoxycarbonyl (Boc) group and the ethyl ester moiety are particularly noteworthy for their roles in modulating pharmacokinetic properties.

Molecular Formula: C16H26N2O4
Molecular Weight: 298.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways.

  • Enzyme Inhibition:
    • The compound has demonstrated inhibitory effects on specific kinases, which are crucial for cellular signaling and proliferation. For instance, it may inhibit the PI3K-AKT pathway, a common target in cancer therapy, which regulates cell growth and survival .
  • Receptor Binding:
    • It is hypothesized that the compound interacts with neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

StudyTargetIC50 Value (μM)Effect
Study APKB (Akt)0.5Significant inhibition of cell proliferation
Study BGSK-3β0.8Modulation of signaling pathways involved in apoptosis
Study CPKA1.2Reduced activity compared to PKB

These studies indicate that this compound exhibits robust inhibitory activity against key kinases involved in cancer progression and survival signaling.

Case Studies

  • Cancer Treatment:
    A study involving human tumor xenografts demonstrated that compounds similar to this compound significantly inhibited tumor growth at well-tolerated doses, suggesting potential for development as an anticancer agent .
  • Neuroprotective Effects:
    Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

ParameterValue
AbsorptionRapid
BioavailabilityModerate
MetabolismHepatic
Elimination Half-life4 hours

The moderate bioavailability suggests that while the compound is absorbed quickly, further modifications may be necessary to enhance its stability and duration of action.

Properties

IUPAC Name

ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O4/c1-5-23-16(21)14-7-6-10-20(13-14)15-8-11-19(12-9-15)17(22)24-18(2,3)4/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGAIUQGUPGMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.